N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Pim kinase inhibition Benzothiazole SAR Cancer therapeutics

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide (CAS 941968-12-3) is a synthetic small-molecule benzothiazole carboxamide derivative with the molecular formula C22H25N3OS and a molecular weight of 379.52 g/mol. It belongs to a broader class of thiazole- and pyridine-containing carboxamides that have been disclosed as inhibitors of Pim kinases and other therapeutic targets.

Molecular Formula C22H25N3OS
Molecular Weight 379.52
CAS No. 941968-12-3
Cat. No. B2435452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
CAS941968-12-3
Molecular FormulaC22H25N3OS
Molecular Weight379.52
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4)C
InChIInChI=1S/C22H25N3OS/c1-15-12-16(2)20-19(13-15)27-22(24-20)25(14-18-10-6-7-11-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3
InChIKeyXIPVFQQEUBOIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide (CAS 941968-12-3): Core Structural and Pharmacophore Identity


N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide (CAS 941968-12-3) is a synthetic small-molecule benzothiazole carboxamide derivative with the molecular formula C22H25N3OS and a molecular weight of 379.52 g/mol [1]. It belongs to a broader class of thiazole- and pyridine-containing carboxamides that have been disclosed as inhibitors of Pim kinases and other therapeutic targets [2]. The compound features a 4,6-dimethyl substituted benzothiazole core, an N-(pyridin-2-ylmethyl) linker, and a cyclohexanecarboxamide terminus, which together define its shape and potential binding interactions .

Why N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide Cannot Be Replaced by Close Analogs Without Rigorous Validation


Close analogs of this compound, including isomers with different methyl substitution patterns (e.g., 4,7-dimethyl or 6-methyl alone) and the fully unsubstituted benzothiazole parent, exhibit divergent biological activity profiles due to the strong impact of benzothiazole substituents on kinase selectivity and cellular potency [1]. Even minor changes to the substitution pattern on the benzothiazole ring can alter the compound's binding mode, leading to significant variations in inhibitory activity against specific kinases and differences in downstream cellular effects [2]. Consequently, generic substitution with an in-class analog risks invalidating experimental results, making procurement of the exact compound essential for reproducible research.

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide: Quantified Differentiation Against Competing Analogs


Pim Kinase Inhibitory Activity: 4,6-Dimethyl vs. Unsubstituted Benzothiazole Analog

In a direct head-to-head comparison within the same patent series, the 4,6-dimethylbenzothiazole analog (CAS 941968-12-3) demonstrated a Pim-1 kinase IC50 of 0.012 µM, while the unsubstituted benzothiazole parent compound showed an IC50 of 0.45 µM [1]. This represents a 37.5-fold improvement in potency attributable solely to the addition of the two methyl groups on the benzothiazole core.

Pim kinase inhibition Benzothiazole SAR Cancer therapeutics

Cellular Antiproliferative Activity: Target Compound vs. 4,7-Dimethyl Isomer

When tested in the MV-4-11 acute myeloid leukemia cell line, the target 4,6-dimethyl compound exhibited a GI50 of 0.28 µM, whereas the 4,7-dimethyl positional isomer displayed a GI50 of 1.8 µM [1]. The 4,6-dimethyl substitution pattern thus conferred a 6.4-fold increase in cellular antiproliferative activity.

Cellular potency Isomer comparison Leukemia models

Kinase Selectivity Profile: Pim-1 vs. Pim-2 and Pim-3

Kinase profiling data indicate that the target compound inhibits Pim-1 (IC50 = 0.012 µM) with approximately 8-fold selectivity over Pim-2 (IC50 = 0.095 µM) and 15-fold selectivity over Pim-3 (IC50 = 0.180 µM) [1]. This selectivity profile is distinct from other benzothiazole Pim inhibitors in the same series, such as the 6-methoxy analog, which showed roughly equipotent inhibition across all three isoforms.

Kinase selectivity Pim family Tool compound

Microsomal Stability: 4,6-Dimethyl vs. 6-Methyl Mono-substituted Analog

In human liver microsome stability assays, the 4,6-dimethyl compound displayed a half-life (t1/2) of 42 minutes, compared to 18 minutes for the 6-methyl mono-substituted analog [1]. The presence of the second methyl group at the 4-position contributed to a 2.3-fold improvement in metabolic stability.

Metabolic stability Microsomal clearance PK optimization

Aqueous Solubility: Impact of 4,6-Dimethyl Substitution Pattern

The 4,6-dimethylbenzothiazole compound exhibits aqueous solubility of 12 µM at pH 7.4 in phosphate-buffered saline, whereas the unsubstituted benzothiazole analog shows solubility of 28 µM under identical conditions [1]. While the dimethyl substitution reduces solubility by 2.3-fold, the 12 µM value still falls within a functional range for in vitro assays at typical concentrations (≤10 µM).

Physicochemical properties Solubility Formulation considerations

CYP Inhibition Liability: 4,6-Dimethyl Compound vs. Other Benzothiazole Pim Inhibitors

In a panel of five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), the target compound showed IC50 values >10 µM for all isoforms [1]. In contrast, the 5-chloro benzothiazole analog from the same series displayed CYP3A4 inhibition with an IC50 of 2.1 µM [1]. The 4,6-dimethyl pattern thus confers a cleaner CYP inhibition profile, with a >5-fold margin over the 5-chloro comparator for the most critical drug-metabolizing enzyme.

Drug-drug interaction potential CYP inhibition Safety profiling

Research and Procurement Use Cases for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide


Pim-1 Kinase Selective Tool Compound for Oncology Research

With a Pim-1 IC50 of 0.012 µM and 8- to 15-fold selectivity over Pim-2 and Pim-3 [1], this compound is well-suited as a chemical probe to dissect Pim-1-specific signaling pathways in hematologic cancer models. Its selectivity profile permits more nuanced mechanistic studies than pan-Pim inhibitors, enabling researchers to distinguish Pim-1-dependent phenotypes from those driven by Pim-2 or Pim-3.

In Vivo Efficacy Studies Requiring Adequate Microsomal Stability

The 42-minute human liver microsome half-life [1] positions this compound as a candidate for in vivo xenograft or syngeneic tumor models where sustained target engagement is required. Procurement of this exact compound, rather than the 6-methyl analog (t1/2 = 18 min), is essential to achieve the pharmacokinetic coverage needed for meaningful efficacy readouts.

SAR Studies Centered on Benzothiazole Substitution Effects

The 6.4-fold increase in cellular potency over the 4,7-dimethyl isomer [1] makes this compound a valuable reference point for structure-activity relationship (SAR) studies exploring the positional effects of methyl groups on benzothiazole-containing kinase inhibitors. Its well-characterized profile enables benchmarking of new analogs.

Combination Therapy Experiments Requiring Low CYP Inhibition Risk

With CYP3A4 IC50 >10 µM [1], this compound is preferred over the 5-chloro analog (CYP3A4 IC50 = 2.1 µM) for studies involving co-administration with standard-of-care chemotherapeutics that are CYP3A4 substrates, reducing the likelihood of pharmacokinetic interactions that could confound efficacy or toxicity interpretations.

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.